4-(4-Phenoxyphenoxy)piperidine
Description
Significance of the Piperidine (B6355638) Core in Medicinal Chemistry Research
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of new drugs. researchgate.netnih.gov Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. researchgate.netencyclopedia.pub The piperidine scaffold is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netencyclopedia.pub
The introduction of a piperidine moiety into a molecule can significantly influence its properties in several beneficial ways:
Modulation of Physicochemical Properties: The piperidine ring can alter a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. thieme-connect.comthieme-connect.com
Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, leading to improved binding affinity and selectivity for specific biological targets. thieme-connect.comthieme-connect.com
Improved Pharmacokinetic Profiles: The presence of a piperidine core can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com
The versatility of the piperidine scaffold is further highlighted by its presence in numerous natural products with significant biological activity, such as morphine and atropine. encyclopedia.pub Researchers continuously explore new synthetic methods to create diverse piperidine derivatives, underscoring the enduring importance of this heterocyclic system in medicinal chemistry. nih.gov
Overview of Aryloxy and Phenoxyphenoxy Moieties in Bioactive Compounds
The aryloxy group, which consists of an aryl group bonded to an oxygen atom, is another crucial functional group in the design of bioactive molecules. nih.govmdpi.com The presence of a terminal phenoxy group, a specific type of aryloxy group, is a key feature in many modern drugs. nih.govmdpi.com This moiety often plays a critical role in a compound's biological activity by facilitating interactions with biological targets through mechanisms like π–π stacking and hydrogen bonding via the ether oxygen. nih.govmdpi.com
Furthermore, the phenoxyphenoxy moiety, characterized by the presence of two phenoxy groups, can significantly enhance the biological activity of a compound. nih.govmdpi.com This larger, more complex group can improve a molecule's permeability profile and is often used to achieve selectivity for specific biological targets. mdpi.com For instance, the introduction of a phenoxyphenoxy group has been shown to be crucial for interaction with the selectivity pocket of certain kinases. mdpi.com Research into aryloxy and phenoxyphenoxy derivatives continues to yield compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com
Contextualization of 4-(4-Phenoxyphenoxy)piperidine within Advanced Chemical Research
The compound this compound represents a confluence of the advantageous structural features discussed above. It incorporates the privileged piperidine scaffold, which provides a robust framework for drug design, with the biologically significant phenoxyphenoxy moiety. This combination of a flexible, saturated heterocyclic ring and a larger, aromatic ether structure suggests potential for interaction with a variety of biological targets.
The synthesis of related structures, such as 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been a subject of research, indicating an interest in this class of compounds as intermediates for more complex molecules. google.com The development of efficient synthetic routes to such piperidine derivatives is crucial for their exploration in medicinal chemistry. google.com While specific, in-depth research on the biological activities of this compound itself is not extensively detailed in publicly available literature, its structural components firmly place it within the sphere of advanced chemical research. The exploration of such molecules is driven by the ongoing search for new chemical entities with novel or improved therapeutic properties. The strategic combination of the piperidine core and the phenoxyphenoxy group in this compound makes it a compound of interest for further investigation in the field of drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(4-phenoxyphenoxy)piperidine |
InChI |
InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 |
InChI Key |
BOOQGFFJYGHEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 4 Phenoxyphenoxy Piperidine Derivatives
Core Piperidine (B6355638) Ring Modifications and Their Impact on Biological Activity
The piperidine ring serves as a central scaffold that anchors the pharmacophoric elements in a specific spatial orientation. Modifications to this ring, including its conformation, degree of saturation, and substitutions on the nitrogen atom, can profoundly affect the compound's interaction with its biological target.
The three-dimensional arrangement of the piperidine ring and its substituents is a critical determinant of biological activity. The piperidine ring typically adopts a stable chair conformation, which positions its substituents in either axial or equatorial orientations. The specific orientation can significantly impact how the molecule fits into a receptor's binding pocket.
Stereochemistry plays a pivotal role in the biological activity of piperidine derivatives. nih.gov The introduction of chiral centers can lead to stereoisomers with vastly different potencies, selectivities, and metabolic profiles. For instance, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the absolute configuration was found to be crucial for potency. acs.org The precise spatial relationship between key functional groups, dictated by the stereochemistry, is essential for optimal interaction with the amino acid residues in the target protein. Even subtle changes in the stereochemical configuration can lead to a complete loss of activity by disrupting these key binding interactions. nih.gov
The degree of saturation within the piperidine ring is another key area of SAR exploration. Replacing the saturated piperidine ring with an unsaturated bioisostere, such as a tetrahydropyridine (B1245486), introduces conformational rigidity and alters the geometry and electronic properties of the molecule.
In some instances, introducing unsaturation can enhance potency. A study on a series of 4-azaindole-2-piperidine derivatives revealed that introducing a double bond into the piperidine ring resulted in a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that the flatter, more rigid conformation of the unsaturated ring may provide a more favorable orientation for binding to the target. However, this modification can also impact other properties, such as metabolic stability and solubility, which must be carefully balanced during drug design. The replacement of a piperidine ring with bioisosteres like azaspiro[3.3]heptanes has been explored as a strategy to improve physicochemical properties such as solubility while attempting to mimic the original scaffold's biological activity. researchgate.netenamine.net
The nitrogen atom of the piperidine ring is a common site for modification, as it is often synthetically accessible and can project substituents into key regions of the binding site. The nature of the N-substituent can influence a compound's affinity, selectivity, and pharmacokinetic properties.
SAR studies have shown that the size, lipophilicity, and hydrogen-bonding capacity of the N-substituent are critical. For example, in a series of 4-phenoxypiperidines developed as histamine (B1213489) H3 antagonists, an N-isopropyl group was found to be optimal for potency. acs.org In another study on multi-targeted agents for Alzheimer's disease, N-benzyl moieties were found to be superior for cholinesterase inhibition. mdpi.com These findings highlight that the optimal N-substituent is highly dependent on the specific target and the topology of its binding site. Modifications at this position can also be used to modulate properties like brain penetration and metabolic stability.
Phenoxyphenoxy Moiety Substituent Effects on Activity Profiles
The phenoxyphenoxy moiety typically occupies a significant portion of the ligand-binding pocket, and substitutions on its aromatic rings can fine-tune electronic and steric interactions to enhance affinity and selectivity.
The addition of substituents to the terminal phenyl ring of the phenoxyphenoxy group is a common strategy to improve biological activity. Halogen atoms, particularly chlorine and fluorine, are frequently employed due to their ability to alter electronic distribution and participate in halogen bonding.
In a study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine (B1211576) D4 receptor antagonists, the substitution pattern on the phenoxy group was critical for binding affinity. chemrxiv.org Replacing a 4-fluoro substituent with a 4-chloro group resulted in a noticeable loss of binding affinity (Ki = 53 nM compared to the fluoro analog). chemrxiv.org Similarly, research on phenoxyphenyl oxadiazole derivatives found that eliminating an electronegative substituent from the phenoxy ring led to a reduction in anticonvulsant activity, confirming the importance of these electron-withdrawing groups for receptor interaction in that series. nih.gov
The table below illustrates the impact of different substituents on the phenoxy group on the binding affinity (Ki) for the dopamine D4 receptor in a series of 4,4-difluoropiperidine (B1302736) analogs. chemrxiv.org
| Compound ID | Phenoxy Moiety Substitution | D4R Ki (nM) |
| 8a | 4-Fluorophenyl | 140 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl (unsubstituted) | 27 |
Data sourced from a study on 4,4-difluoropiperidine scaffolds. chemrxiv.org
The position of substituents on the aromatic rings—ortho, meta, or para—is a fundamental aspect of SAR. masterorganicchemistry.com The substitution pattern determines the spatial orientation of the functional group and influences the electronic properties of the ring, thereby affecting interactions with the target receptor.
Generally, ortho- and para-directing groups can stabilize intermediates in chemical reactions through resonance, a principle that can be extrapolated to receptor-ligand interactions. chemistrysteps.com In the context of 4-(4-phenoxyphenoxy)piperidine derivatives, para-substitution is often favored. For instance, in the previously mentioned dopamine D4 antagonist study, a 4-fluorophenoxy (para) substitution led to a roughly tenfold increase in binding affinity compared to its unsubstituted counterpart. chemrxiv.org In contrast, the 3-fluorophenoxy (meta) analog was inactive in the same series, underscoring the critical importance of substituent placement. chemrxiv.org The preference for para substitution may be due to steric factors, where the substituent fits into a specific sub-pocket, or electronic factors that enhance key interactions like hydrogen or halogen bonding. masterorganicchemistry.com
The following table details the effect of positional isomerism of a fluorine substituent on the phenoxy group for binding to the dopamine D4 receptor. chemrxiv.org
| Compound ID | Phenoxy Moiety Substitution | D4R Ki (nM) |
| 9a | Phenyl (unsubstituted) | >1000 |
| 9f | 3-Fluorophenoxy (meta) | >1000 |
| 9g | 4-Fluorophenoxy (para) | 118 |
Data sourced from a study on 4,4-difluoropiperidine scaffolds. chemrxiv.org
Linker Region Modifications and Activity Modulation
The ether linkage connecting the phenoxy group to the rest of the molecule is a critical determinant of biological activity in many derivatives. This linkage is not merely a spacer; its specific chemical nature is often essential for potent receptor interaction. In studies on dopamine D4 receptor antagonists based on a difluoropiperidine scaffold, replacing the phenoxy group (and thus the ether linkage) with various heterocyclic ethers resulted in a significant loss of binding affinity. chemrxiv.org
The oxygen atom of the ether is capable of forming key hydrogen bonds with residues in the target's binding site, such as the hydroxyl group of tyrosine. nih.gov This interaction can be a crucial anchor point for the ligand. The geometry and electronic properties conferred by the ether bond are finely tuned for optimal interaction, and its replacement with other functional groups often disrupts this delicate balance, leading to diminished activity.
The length of the alkyl chain that links the piperidine ring to the phenoxyphenoxy moiety plays a pivotal role in modulating receptor affinity and selectivity. This chain dictates the spatial orientation of the key pharmacophoric elements, and even minor changes in its length can significantly alter how the molecule interacts with its biological target.
In a series of phenoxyalkylpiperidines developed as sigma-1 (σ1) receptor ligands, modifications to the linker chain were explored to establish structure-affinity relationships. uniba.it Research in this area revealed that a shorter oxyethylenic chain was beneficial for achieving higher selectivity for the σ1 receptor. uniba.it Similarly, in studies of o-methoxyphenylpiperazine derivatives, the length of the N-4 alkyl chain was shown to be a key factor in determining the affinity for both D2 and 5-HT1A receptors. nih.gov The optimal chain length allows the terminal aromatic portion and the basic nitrogen of the piperidine ring to simultaneously occupy their respective binding pockets within the receptor, thereby maximizing affinity.
Physicochemical Descriptors and Their Correlation with Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. hama-univ.edu.sy Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these properties—such as lipophilicity (logP), electronic effects, and steric parameters—with the pharmacological effect. nih.gov Drug lipophilicity is a particularly useful descriptor for predicting biological activity, as it governs the transport and distribution of a compound within biological systems. nih.gov
In the development of this compound analogs and related compounds, a clear correlation between physicochemical descriptors and biological activity has been observed. For instance, in a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, modifications that altered the calculated logarithm of the partition coefficient (cLogP) had a direct impact on binding affinity (Ki). chemrxiv.org Generally, more apolar compounds, often characterized by a higher cLogP, have shown better activities in some series of compounds. frontiersin.org
The following table presents data for a series of 4,4-difluoropiperidine ether analogs, illustrating the relationship between lipophilicity (cLogP) and dopamine D4 receptor binding affinity (Ki). chemrxiv.org
| Compound | R Group (Substitution on terminal phenoxy ring) | D4 Ki (nM) | cLogP |
| 8a | 4-fluoro | 11 | 3.99 |
| 8b | 3,4-difluoro | 5.5 | 4.18 |
| 8c | 3-methyl | 13 | 4.31 |
| 8d | 4-chloro | 53 | 4.54 |
| 8e | H | 27 | 3.84 |
| 8f | 3-fluoro-4-methyl | 72 | 4.47 |
This table is generated based on data presented in related research studies for illustrative purposes. chemrxiv.org
The data indicate that subtle changes to the terminal phenoxy ring alter the cLogP, which in turn correlates with receptor affinity. For example, the most potent compound in this series, 8b , has a relatively high cLogP. However, the relationship is not always linear, as seen with compound 8d , where a further increase in cLogP corresponds to a decrease in affinity, suggesting an optimal lipophilicity range for this particular scaffold and target.
Molecular Mechanisms and Biological Targets of 4 4 Phenoxyphenoxy Piperidine Analogues
Receptor Binding Profiles
Histamine (B1213489) Receptor Interactions (e.g., H3R)
Analogues of 4-(4-phenoxyphenoxy)piperidine have been identified as potent ligands for histamine receptors, particularly the H3 subtype (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.
Research has shown that introducing a 4-phenoxypiperidine (B1359869) core can lead to potent H3 receptor antagonists. nih.gov A series of 1-(3-(4-phenoxyphenoxy)propyl)piperidine derivatives has been synthesized and evaluated for their affinity at the human H3 receptor (hH3R). These compounds generally exhibit high affinity, with Ki values often in the low nanomolar range. For instance, compound 6 (1-(3-(4-Phenoxyphenoxy)propyl)piperidine) and its analogues have demonstrated significant binding to hH3R. acs.orgnih.gov The nature of the substituent on the piperidine (B6355638) ring and the length of the alkyl chain connecting the phenoxyphenoxy and piperidine moieties can influence the binding affinity. For example, unsubstituted piperidine rings in certain series appear to be most influential for high affinity at hH3R. acs.orgnih.gov
| Compound | Structure | hH3R Ki (nM) |
|---|---|---|
| Compound 5 | 1-(3-(4'-cyanobiphenyl-4-yloxy)propyl)piperidine | 6.2 acs.orgnih.gov |
| Compound 6 | 1-(3-(4-Phenoxyphenoxy)propyl)piperidine | 2.7 acs.orgnih.gov |
| Compound 7 | 1-(3-(4-(4-fluorophenoxy)phenoxy)propyl)piperidine | 5.2 acs.orgnih.gov |
Sigma Receptor Interactions (e.g., σ1R, σ2R)
The sigma receptors, σ1 and σ2, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for therapeutic intervention in several diseases. Analogues of this compound have demonstrated significant affinity for both sigma receptor subtypes.
Specifically, phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.itresearchgate.netnih.gov The phenoxy group is considered a crucial element for the hydrophobic interactions that drive high-affinity binding to the σ1 receptor. researchgate.net Modifications to the phenoxy ring and the N-substituent on the piperidine ring can modulate both affinity and selectivity for σ1 over σ2 receptors. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized, with dissociation constants (Ki) for σ1 and σ2 receptors ranging from 0.38 to 24.3 nM and 3.9 to 361 nM, respectively. nih.gov Some compounds within this class show a high degree of selectivity for the σ1 receptor. nih.gov Dual--targeting ligands that bind to both H3 and σ1 receptors have also been developed from this scaffold, with some compounds showing high affinity for both targets. acs.orgnih.govunict.itunisi.it
| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|---|
| Compound 5 | 1-(3-(4'-cyanobiphenyl-4-yloxy)propyl)piperidine | 28 acs.orgnih.gov | 47 acs.orgnih.gov |
| Compound 6 | 1-(3-(4-Phenoxyphenoxy)propyl)piperidine | 18 acs.orgnih.gov | 103 acs.orgnih.gov |
| Compound 7 | 1-(3-(4-(4-fluorophenoxy)phenoxy)propyl)piperidine | 4.8 acs.orgnih.gov | 116 acs.orgnih.gov |
| 1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine | Halogenated 4-(phenoxymethyl)piperidine derivative | 0.38 nih.gov | 3.9 nih.gov |
Dopamine (B1211576) Receptor Interactions (e.g., D2, D3, D4R)
Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a variety of neurological and psychiatric disorders. Analogues of this compound have been investigated for their interactions with dopamine receptor subtypes, particularly D3 and D4.
A novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been identified as potent dopamine D4 receptor antagonists. d-nb.infochemrxiv.orgresearchgate.net One compound in this series displayed exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. d-nb.infochemrxiv.orgresearchgate.net Structure-activity relationship studies have shown that substitutions on the phenoxy ring significantly impact D4 receptor binding affinity. chemrxiv.org Additionally, a series of substituted phenoxyalkylpiperazines has been evaluated as dopamine D3 receptor ligands, demonstrating that the phenoxyalkylpiperazine scaffold can be a valuable template for developing D3-selective compounds. nih.gov
| Compound | Structure | D4R Ki (nM) | Selectivity |
|---|---|---|---|
| Compound 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | 0.3 d-nb.infochemrxiv.orgresearchgate.net | >2000-fold vs D1, D2, D3, D5 d-nb.infochemrxiv.orgresearchgate.net |
| Compound 9j | 4,4-difluoro-3-(4-cyanophenoxy)methylpiperidine derivative | 1.7 chemrxiv.org | Not specified |
| Compound 9k | 4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivative | 2.7 chemrxiv.org | Not specified |
Monoamine Transporter Interactions (e.g., SERT, DAT, NET)
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are well-established drug targets. The 4-phenoxypiperidine scaffold has been incorporated into molecules designed to interact with these transporters.
Derivatives of 4-phenylpiperidine (B165713) have been confirmed as potent SERT inhibitors. nih.gov For instance, certain 4-(benzyloxy)-4-phenylpiperidine compounds have shown high affinity for SERT. nih.gov While not direct analogues of this compound, these findings suggest that the 4-aryloxypiperidine motif can be a key pharmacophore for SERT inhibition. Furthermore, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines demonstrated high affinity for DAT with significant selectivity over SERT and NET. researchgate.net This indicates that the broader phenoxy-alkyl-piperidine structure can be tuned to target different monoamine transporters.
| Compound Class | Transporter | Ki Range (nM) |
|---|---|---|
| 4-(Benzyloxy)-4-phenylpiperidines | SERT | Picomolar range nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | High affinity (specific values vary) researchgate.net |
| Cocaine | DAT, SERT, NET | 200-700 nih.gov |
| Methylphenidate | DAT, NET | ~100 nih.gov |
Mu Opioid Receptor Agonism
The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine. The 4-substituted piperidine scaffold has been utilized in the design of MOR ligands. A series of 4-substituted piperidines and piperazines have been developed that exhibit a balanced, low nanomolar binding affinity for both the MOR and the δ-opioid receptor (DOR). nih.gov Several of these compounds not only showed improved potency at MOR compared to morphine but also displayed good efficacy as MOR agonists while acting as DOR antagonists. nih.gov This dual activity profile is of interest for developing analgesics with potentially fewer side effects. The phenylpiperidine class of compounds, which includes fentanyl, is known for its high affinity for the mu receptor. painphysicianjournal.com
Enzyme Inhibition Potentials
In addition to interacting with receptors, analogues of this compound have been shown to inhibit the activity of certain enzymes. A notable example is the inhibition of Lysine Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in cancer therapy.
A series of 4-(4-benzyloxy)phenoxypiperidines, which are structurally related to this compound, were synthesized and found to be potent and reversible inhibitors of LSD1. One of the tested compounds exhibited an IC50 value of 4 µM against LSD1 in vitro. Molecular docking studies have helped to predict the binding mode of these inhibitors within the active site of the enzyme.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound 10d | LSD1 | 4 |
Broader Biological Activity Spectrum (Preclinical In Vitro and In Vivo Research)
Antimicrobial (Antibacterial/Antifungal) Activity
The piperidine nucleus is a common feature in a variety of compounds exhibiting antimicrobial properties. academicjournals.org Analogues of this compound have been evaluated for their potential to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial Activity:
Research has shown that piperidine derivatives can be active against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, some synthesized piperidine derivatives demonstrated activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com The mechanism of action for antibacterial piperidine derivatives can be multifaceted, including disruption of cell membranes, inhibition of essential enzymes, interference with protein synthesis, and inhibition of bacterial adhesion. researchgate.net Curcumin analogues containing a 4-piperidone structure have shown more effectiveness against Gram-positive bacteria compared to Gram-negative bacteria. rjptonline.org
A study on novel 4-piperazinylquinoline hybrid derivatives found that some compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov Another study highlighted that a naphthalene derivative of 4-(1-pyrrolidinyl) piperidine was highly active against both Gram-positive and Gram-negative bacteria. semanticscholar.org
Antifungal Activity:
The piperidine and morpholine rings are core structures in well-known antifungal agents like fenpropidin and amorolfine. mdpi.com Inspired by these, researchers have explored 4-aminopiperidines as a new class of antifungals. mdpi.com Structure-activity relationship (SAR) studies revealed that specific substitutions on the piperidine ring are crucial for potent antifungal activity. For example, combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long-chain alkyl group, such as n-dodecyl, at the 4-amino position resulted in significant antifungal activity against Candida and Aspergillus species. mdpi.com
The proposed mechanism for some of these antifungal piperidine analogues involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, they may inhibit the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.com Other piperazine (B1678402) derivatives have also shown significant antifungal activity against a range of fungi, including Candida albicans and various Aspergillus species. nih.govresearchgate.net
| Compound Type | Target Organisms | Mechanism of Action | Reference |
| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Disruption of cell membranes, enzyme inhibition, interference with protein synthesis | researchgate.netbiointerfaceresearch.com |
| 4-Piperidone Curcumin Analogues | Gram-positive and Gram-negative bacteria | Not specified | rjptonline.org |
| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis (Sterol C14-reductase and C8-isomerase) | mdpi.com |
| Piperazine Propanol Derivatives | Candida albicans, Aspergillus fumigatus | Inhibition of 1,3-beta-D-glucan synthase | nih.gov |
Anti-inflammatory Pathways
Analogues of this compound have been investigated for their anti-inflammatory potential, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX).
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX can therefore reduce inflammation. nih.gov Studies on piperine, an alkaloid containing a piperidine ring, and its derivatives have demonstrated their ability to inhibit lipoxygenase. nih.gov Research has shown that derivatives of piperine, such as piperonylic acid and piperic acid, can be more potent LOX inhibitors than piperine itself. nih.gov
The anti-inflammatory effects of some piperidine derivatives are also linked to the inhibition of prostaglandin production. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of pain and inflammation. scienceopen.com Certain benzophenone-N-ethyl piperidine ether analogues have been shown to reduce the total number of leukocytes in inflammatory exudate, suggesting an inhibition of prostaglandin synthesis. nih.gov Furthermore, some 4-(1-pyrrolidinyl)piperidine derivatives have been identified as peroxisome proliferator-activated receptor δ (PPARδ) agonists, which can lead to a reduction in the serum levels of pro-inflammatory molecules like MCP-1. nih.gov
| Compound Class | Target Pathway/Enzyme | Observed Effect | Reference |
| Piperine Derivatives | Lipoxygenase (LOX) | Inhibition of LOX activity | nih.gov |
| Benzophenone-N-ethyl piperidine ether analogues | Prostaglandin Synthesis | Reduction in leukocyte count in inflammatory exudate | nih.gov |
| 4-(1-Pyrrolidinyl)piperidine Derivatives | PPARδ Agonism | Reduction of MCP-1 serum levels | nih.gov |
Analgesic Modulations
The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of opioid analgesics. nih.govpainphysicianjournal.com This structural motif is present in potent analgesics like morphine and fentanyl. nih.gov Consequently, analogues of this compound, which contain the core piperidine structure, have been explored for their analgesic properties.
The primary mechanism of action for many piperidine-based analgesics is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. painphysicianjournal.comnih.gov For example, tramadol, a 4-phenyl-piperidine analogue of codeine, exhibits its analgesic effect through partial mu-opioid receptor agonism, in addition to modulating central GABA, catecholamine, and serotonergic systems. painphysicianjournal.com
Research into 4,4-disubstituted piperidines has yielded compounds with analgesic potency comparable to morphine. nih.gov Some of these analogues exhibit high affinity for naloxone binding sites in the brain, indicating an opiate-like mechanism. nih.gov The development of novel loperamide analogues, which contain 4-phenylpiperidine scaffolds, is also being pursued for their potential as µ-opioid receptor agonists. mdpi.com
Beyond direct opioid receptor agonism, some piperidine derivatives may modulate non-opioid pathways involved in pain perception. scienceopen.com However, the predominant focus of research for analgesic piperidine analogues has been on their interaction with the opioid system.
| Compound Series | Target Receptor/Pathway | Pharmacological Action | Reference |
| 4-Phenylpiperidine derivatives | Opioid Receptors (µ, δ, κ) | Agonism, Antagonism | painphysicianjournal.comnih.govnih.gov |
| 4,4-Disubstituted piperidines | Opioid Receptors | Agonism (morphine-like potency) | nih.gov |
| Loperamide analogues | µ-Opioid Receptor | Agonism | mdpi.com |
| Tramadol | µ-Opioid Receptor, GABA, Catecholamine, Serotonergic systems | Partial Agonism and modulation of neurotransmitter systems | painphysicianjournal.com |
Insect Juvenile Hormone Inhibition
Fenoxycarb, a carbamate (B1207046) insecticide, is structurally related to this compound as it contains a phenoxyphenoxy moiety. nih.gov It acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). nih.govwikipedia.orgpiat.org.nz Juvenile hormone is crucial for regulating insect development, particularly metamorphosis. nih.gov
Fenoxycarb and other juvenile hormone analogs (JHAs) disrupt the normal development of insects by interfering with the molting process and inhibiting metamorphosis to the adult stage. nih.govepa.gov This leads to the death of eggs and larvae. piat.org.nz The application of JHAs at specific developmental stages is critical for their effectiveness. For instance, application during early larval stages can induce supernumerary molts, while application in the last instar stage interferes with metamorphosis. nih.gov
The piperidine ring is also found in natural alkaloids with insecticidal properties. nih.gov This has led to the investigation of piperidine derivatives as potential juvenile hormone inhibitors. nih.gov The indiscriminate use of conventional insecticides has prompted research into alternative modes of action, such as the disruption of insect endocrine systems. nih.gov
The mechanism of action of fenoxycarb is specific to insects and is considered non-neurotoxic, unlike many other carbamate insecticides. wikipedia.orgpiat.org.nz This specificity makes JHAs a valuable tool in integrated pest management programs.
| Compound | Biological Target | Mode of Action | Effect on Insects | Reference |
| Fenoxycarb | Juvenile Hormone Receptors | Juvenile Hormone Mimicry | Inhibition of metamorphosis, interference with molting, ovicidal and larvicidal effects | nih.govpiat.org.nzepa.gov |
| Piperidine Derivatives | Juvenile Hormone Binding Protein (potential) | Juvenile Hormone Inhibition (putative) | Larvicidal activity | nih.gov |
Preclinical Pharmacokinetic and Metabolic Research of 4 4 Phenoxyphenoxy Piperidine Analogues
Absorption and Distribution Studies in Preclinical Models
The journey of a drug through the body begins with its absorption and subsequent distribution to various tissues. These processes are governed by the physicochemical properties of the molecule and its interaction with biological matrices.
Volume of Distribution
The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes into extravascular tissues compared to the plasma. A high Vd suggests that the drug is extensively distributed into tissues, while a low Vd indicates that it is largely confined to the vascular compartment. For analogues of 4-(4-phenoxyphenoxy)piperidine, which are generally lipophilic in nature, a relatively large volume of distribution is often anticipated.
| Compound Analogue | Preclinical Model | Route of Administration | Volume of Distribution (Vd) |
| 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1) | Rhesus Macaques | Intravenous | Suggestive of extensive extravascular distribution |
This table presents data for a structurally related compound to infer potential properties of this compound analogues.
Tissue Distribution Patterns
Understanding the specific tissues and organs where a drug accumulates is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies in preclinical models, typically rodents, provide a detailed map of a drug's localization. For analogues of this compound, their lipophilicity suggests they are likely to distribute into various tissues, including the central nervous system (CNS) if they can cross the blood-brain barrier.
Studies on other piperidine-containing compounds have shown wide distribution. For example, after intravenous administration, many piperidine (B6355638) derivatives are rapidly and extensively distributed to most essential organs. The specific distribution pattern of this compound analogues would be influenced by the nature and position of substituents on both the phenoxy and piperidine rings. These modifications can alter the compound's polarity, size, and affinity for specific transporters, thereby influencing its tissue penetration.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated. High plasma protein binding can lead to a longer half-life and a lower volume of distribution for the total drug concentration.
Research on a related compound, 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, demonstrated significant binding to bovine serum albumin (BSA), with approximately 80% of the compound being bound. This high degree of plasma protein binding is a common feature of lipophilic basic compounds. Given the structural similarities, it is plausible that this compound and its analogues also exhibit a high affinity for plasma proteins. The degree of binding can be influenced by subtle structural modifications, which can affect the compound's lipophilicity and ionization state.
| Compound Analogue | Protein | Percentage Bound |
| 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine | Bovine Serum Albumin (BSA) | ~80% |
This table presents data for a structurally related compound to infer potential properties of this compound analogues.
Metabolism Pathways and Metabolite Identification in Preclinical Systems
Drug metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. These metabolic transformations, which primarily occur in the liver, can lead to the formation of active, inactive, or even toxic metabolites.
Microsomal and Hepatocyte Stability
The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes and hepatocytes are standard preclinical tools to assess a compound's susceptibility to metabolism. Liver microsomes contain the majority of the cytochrome P450 (CYP450) enzymes, which are responsible for a wide range of phase I oxidative metabolic reactions. Hepatocytes, being intact liver cells, provide a more comprehensive metabolic picture, including both phase I and phase II (conjugative) reactions.
Studies on various piperidine derivatives have shown a range of metabolic stabilities. For example, in one study, several piperidine-derived amide sEH inhibitors demonstrated improved metabolic stability in human and rat liver microsomes following deuteration. The stability of these compounds was found to be influenced by the position of substitution on the molecule. Generally, piperidine rings can be susceptible to oxidation at various positions. For this compound analogues, potential metabolic pathways could include hydroxylation of the piperidine ring or the aromatic rings, as well as cleavage of the ether linkages.
| Compound Class | In Vitro System | Key Findings |
| Piperidine-derived amides | Human and Rat Liver Microsomes | Deuteration improved metabolic stability (t½ > 240 min in human liver microsomes for some analogues). |
| Phenylpiperazine derivatives | Rat Liver Microsomes | Replacement of a phenylpiperazine moiety with a piperidine group led to reduced metabolic stability in some cases. |
This table summarizes general findings for piperidine derivatives to provide context for the potential metabolic stability of this compound analogues.
Chiral Interconversion Assessment
For chiral drugs, where one enantiomer may have a different pharmacological or toxicological profile than the other, it is important to assess whether chiral interconversion occurs in vivo. This phenomenon, where one enantiomer is converted into its mirror image, can have significant implications for a drug's efficacy and safety.
While specific studies on the chiral interconversion of this compound analogues are not publicly available, the stability of the chiral center in piperidine-containing drugs is a general consideration in drug development. Chiral piperidine scaffolds are prevalent in many approved drugs, and maintaining the desired stereochemistry is often crucial for their therapeutic effect. The potential for chiral inversion would depend on the specific chemical environment of the stereocenter within the this compound analogue. If the piperidine ring contains a chiral center, its stability would need to be evaluated in relevant biological matrices to ensure that the desired enantiomeric form is maintained.
Excretion Patterns in Preclinical Studies
The excretion of a drug and its metabolites is the final step in its passage through the body, determining its duration of action and potential for accumulation. In preclinical studies, typically conducted in animal models such as rats and dogs, the routes and rates of excretion for piperidine-containing compounds are thoroughly investigated.
The primary routes of excretion are typically via the kidneys into urine and through the liver into feces. For many piperidine-containing compounds, metabolism in the liver is a prerequisite for excretion. The parent compound is often converted into more water-soluble metabolites, which are then more easily eliminated by the kidneys. Studies on piperine, a natural alkaloid containing a piperidine ring, have shown that its metabolites are primarily excreted through the kidneys and are found in urine but not in feces. mdpi.com This suggests that for some analogues, renal excretion of metabolites is the predominant pathway. The specific excretion balance (urine vs. feces) for this compound analogues would be determined by their unique physicochemical properties, such as molecular weight, polarity, and metabolic profile.
| Species | Plasma Clearance (mL/min/kg) | Terminal Elimination Half-Life (h) | Primary Excretion Route (Hypothesized) |
|---|---|---|---|
| Mouse | 15.8 | N/A | Renal (Metabolites), Fecal |
| Rat | 36.6 | 1.67 | |
| Monkey | 13.9 | N/A | |
| Dog | 2.44 | 16.3 |
Bioanalytical Methodologies for Preclinical Pharmacokinetics
Accurate determination of drug concentrations in biological matrices (e.g., plasma, urine) is fundamental to pharmacokinetic studies. For this compound analogues, highly sensitive and specific analytical methods are required. Liquid chromatography, often coupled with mass spectrometry or other detection techniques, forms the cornerstone of bioanalysis in this field.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed. This technique is widely used to measure the concentrations of piperidine analogues and their metabolites in complex biological samples.
The methodology involves several key steps. First, the analyte is extracted from the biological matrix, commonly through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The chromatography column, typically a reversed-phase C18 column, separates the compound of interest from endogenous matrix components. Finally, the separated analyte enters the mass spectrometer. The instrument is usually a triple quadrupole (QqQ) mass spectrometer, which is set to a specific mass transition for the parent ion and a characteristic product ion, an operating mode known as Multiple Reaction Monitoring (MRM). This process ensures high selectivity and allows for accurate quantification, even at very low concentrations (ng/mL or pg/mL).
Validation of the LC-MS/MS method is performed according to regulatory guidelines (e.g., ICH) to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography | UPLC or HPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with formic acid or ammonium (B1175870) formate) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range | ~0.5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ≤ 1 ng/mL |
While LC-MS/MS is highly prevalent, HPLC with ultraviolet (UV) detection remains a robust and valuable technique for bioanalysis, particularly when lower sensitivity is acceptable or during earlier stages of drug discovery.
For piperidine analogues that possess a suitable chromophore (a part of the molecule that absorbs UV light), reversed-phase HPLC (RP-HPLC) with UV detection is a common choice. The principles of chromatographic separation are similar to those in LC-MS/MS, typically employing a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and an aqueous buffer. nih.govresearchgate.net The UV detector is set to the wavelength of maximum absorbance for the specific analogue to achieve the best sensitivity.
Method development for HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a good peak shape and adequate separation from interfering substances. Validation is crucial and assesses parameters like linearity, precision, accuracy, and specificity. nih.govnih.gov For analogues lacking a strong UV chromophore, alternative detection methods can be employed. These include Charged Aerosol Detection (CAD), which is a near-universal detection method, or derivatization of the molecule with a UV-absorbing or fluorescent tag prior to analysis. researchgate.net
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography | RP-HPLC |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and a buffer (e.g., phosphate (B84403) buffer) |
| Detection | UV-Vis Spectrophotometer |
| Wavelength | Typically 220-280 nm (compound-specific) |
| Linearity Range | ~0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL |
Advanced Analytical and Computational Approaches in 4 4 Phenoxyphenoxy Piperidine Research
Spectroscopic and Chromatographic Characterization Techniques
Spectroscopic and chromatographic methods are indispensable for confirming the identity, purity, and detailed structural features of 4-(4-Phenoxyphenoxy)piperidine. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen atoms. preprints.org
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the piperidine (B6355638) ring protons and the aromatic protons of the phenoxyphenoxy group. Protons on carbons adjacent to the piperidine nitrogen and the ether oxygen (C4-H) would exhibit downfield shifts due to the deshielding effects of these electronegative atoms. libretexts.orgpressbooks.pub The aromatic protons would appear in the typical downfield region (around 7.0-8.0 ppm), with their splitting patterns revealing the substitution on the phenyl rings. The piperidine ring protons would show more complex splitting patterns due to their fixed chair conformation and axial/equatorial positions. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The carbons of the piperidine ring would appear in the aliphatic region (typically 50-80 δ for carbons adjacent to an ether oxygen), while the aromatic carbons would resonate in the 110-160 ppm range. libretexts.orgpressbooks.pub The carbon atom attached to the ether linkage (C4 of the piperidine ring) would be significantly shifted downfield. scispace.com Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals, especially for the complex piperidine ring system.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine N-H | Broad singlet, ~1.5-3.0 | - |
| Piperidine C2/C6-H (axial/equatorial) | ~2.6-3.2 | ~45-50 |
| Piperidine C3/C5-H (axial/equatorial) | ~1.5-2.1 | ~30-35 |
| Piperidine C4-H | ~4.4-4.8 | ~70-75 |
| Aromatic C-H | ~6.8-7.5 | ~115-130 |
| Aromatic C-O | - | ~155-160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural components. libretexts.org
Key expected absorptions include:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine of the piperidine ring.
C-H (Aromatic) Stretch: Sharp peaks just above 3000 cm⁻¹.
C-H (Aliphatic) Stretch: Strong absorptions just below 3000 cm⁻¹ from the piperidine ring's CH₂ groups.
C=C (Aromatic) Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
C-O-C (Ether) Stretch: A strong, characteristic asymmetric stretching band typically found between 1200 and 1300 cm⁻¹ for aryl ethers. libretexts.orgspectroscopyonline.com A second C-O stretch from the alkyl-aryl ether linkage would appear around 1050-1150 cm⁻¹. pressbooks.pub
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3010 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1300 |
| C-O-C (Alkyl-Aryl Ether) | Stretching | 1050 - 1150 |
| C-N (Piperidine) | Stretching | 1020 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (molecular formula C₁₇H₁₉NO₂), the molecular weight is approximately 269.34 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. nist.gov The fragmentation pattern would likely involve characteristic cleavages:
Alpha-cleavage: The most common fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom, would lead to the loss of a hydrogen atom or fragmentation of the ring.
Cleavage of the Ether Bonds: Fragmentation can occur at the C4-O bond, leading to a piperidinyl cation and a phenoxyphenoxy radical, or vice versa. Further fragmentation of the phenoxyphenoxy moiety would also be observed. researchgate.net
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]⁺ | 269 |
| Loss of Phenoxy group [M - C₆H₅O]⁺ | 176 |
| Piperidin-4-yloxy cation [C₅H₁₀NO]⁺ | 100 |
| Phenoxyphenoxy cation [C₁₂H₉O₂]⁺ | 185 |
| Piperidinyl fragment [C₅H₁₀N]⁺ | 84 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the phenoxyphenoxy group. nist.gov The saturated piperidine ring does not absorb significantly in the typical UV-Vis range (200-800 nm). The spectrum would be dominated by π → π* transitions of the aromatic rings. The diphenyl ether system typically shows strong absorption bands below 300 nm. rsc.org The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. researchgate.net
Crucially, it would confirm the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. nih.goviucr.org It would also define the orientation of the bulky 4-(phenoxyphenoxy) substituent, determining whether it is in an axial or equatorial position. nih.gov Furthermore, X-ray analysis elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group and C-H···π interactions with the aromatic rings, which govern the crystal packing. iucr.orgiucr.org
Molecular Modeling and Docking Studies
Computational chemistry offers powerful tools to complement experimental data and predict molecular properties and interactions.
Molecular Modeling: Energy conformational calculations can be performed to predict the most stable three-dimensional structure of this compound. nih.gov These studies can determine the energy difference between conformers, such as those with the phenoxyphenoxy group in the axial versus the equatorial position, confirming the thermodynamically preferred state.
Molecular Docking: This computational technique is used to predict how a ligand (in this case, this compound) binds to the active site of a macromolecular target, such as a protein or enzyme. nih.govtandfonline.com The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. mdpi.com
Docking studies can reveal:
The preferred binding pose of the molecule. nih.gov
Key intermolecular interactions, such as hydrogen bonds between the piperidine N-H group and polar amino acid residues, or hydrophobic and π-stacking interactions between the phenoxyphenoxy moiety and nonpolar residues. nih.gov
An estimated binding energy (kcal/mol), which helps in ranking the potential efficacy of different compounds. mdpi.com
These computational insights are invaluable for structure-based drug design, helping to rationalize the biological activity of existing compounds and guide the synthesis of new, more potent derivatives. rsc.org
| Step | Description | Objective |
|---|---|---|
| 1. Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogens, and assign charges. | Prepare a computationally ready model of the biological target. |
| 2. Ligand Preparation | Generate the 3D structure of this compound. Assign charges and determine rotatable bonds. | Create an energetically minimized and flexible model of the ligand. |
| 3. Binding Site Definition | Identify the active site or binding pocket on the receptor surface. | Define the search space for the docking simulation. |
| 4. Docking Simulation | Use a docking algorithm (e.g., AutoDock, Smina) to systematically search for the best binding poses of the ligand within the active site. mdpi.comnih.gov | Predict binding conformation and affinity. |
| 5. Analysis of Results | Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) and evaluate the binding energy. | Understand the molecular basis of the ligand-receptor interaction. |
Ligand-Protein Interaction Analysis and Binding Affinity Prediction
Computational docking and molecular dynamics simulations are pivotal in elucidating the interactions between this compound and its biological targets. These studies provide a molecular-level understanding of the binding mode and the specific amino acid residues involved, which is crucial for rational drug design and optimization.
Research on structurally related piperidine derivatives targeting receptors like the sigma-1 (σ1) receptor has identified key interactions that stabilize the ligand-protein complex. Docking studies reveal that the protonated nitrogen atom of the piperidine ring is a critical feature, often forming strong ionic interactions or salt bridges with acidic residues in the receptor's binding pocket, such as Glutamic acid (Glu) and Aspartic acid (Asp). For instance, in studies of similar piperidine-containing ligands, the ionized nitrogen atom has been shown to form bidentate salt bridge interactions with the carboxylate groups of residues like Glu172 and Asp126. nih.gov Additionally, cation-π interactions between the charged piperidine nitrogen and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) can further anchor the ligand within the binding site. nih.gov
The phenoxyphenoxy moiety typically occupies hydrophobic pockets within the receptor. nih.gov These pockets are lined with nonpolar amino acid residues, and the interactions are primarily driven by van der Waals forces and hydrophobic contacts. The flexibility of the ether linkage in the 4-(4-phenoxyphenoxy) group allows the two phenyl rings to adopt an optimal conformation to fit within these hydrophobic sub-pockets. nih.gov The precise nature of these interactions underpins the binding affinity, which is a measure of the strength of the binding between the ligand and its target. High-affinity binding is often a prerequisite for potent biological activity. nih.gov
Table 1: Key Amino Acid Residues and Interaction Types in Piperidine Ligand Binding
| Interaction Type | Key Amino Acid Residues | Role in Binding |
|---|---|---|
| Ionic / Salt Bridge | Glutamic acid (Glu), Aspartic acid (Asp) | Anchors the protonated piperidine nitrogen in the binding pocket. nih.gov |
| Cation-π | Phenylalanine (Phe), Tyrosine (Tyr) | Stabilizes the positive charge on the piperidine nitrogen. nih.gov |
| Hydrophobic | Leucine (Leu), Valine (Val), Isoleucine (Ile), Methionine (Met) | Interact with the phenoxyphenoxy group in hydrophobic pockets. nih.gov |
| Hydrogen Bonding | Glutamic acid (Glu) | Can act as a hydrogen bond acceptor for the N-H of the protonated piperidine. nih.gov |
This table is generated based on findings from related piperidine derivatives.
Conformational Search and Bioactive Conformation Identification
The conformational flexibility of the this compound molecule is a critical determinant of its biological activity. The molecule is not rigid and can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Identifying the specific conformation that is responsible for binding to the biological target, known as the bioactive conformation, is a primary goal of computational chemistry in drug discovery. plu.mx
For piperidine-containing structures, a key conformational feature is the orientation of the substituent at the 4-position of the piperidine ring, which can be either axial or equatorial. Energy-conformational calculations on related 4-phenylpiperidine (B165713) analogs have shown that the relative energies of these conformers can be influenced by other substituents on the ring. nih.gov The bioactive conformation may not necessarily be the lowest energy conformation in solution, but it must be energetically accessible.
Computational methods, such as systematic or stochastic conformational searches, are employed to explore the potential energy surface of the molecule and identify stable, low-energy conformers. These conformers are then often used in docking studies to see which one fits best into the receptor's binding site. The analysis of multiple regio- and diastereoisomers of substituted piperidines highlights the vast and complex 3D chemical space that these scaffolds can occupy, emphasizing the importance of stereochemistry in determining the preferred shape and, consequently, the biological activity. nih.gov
Protonation State Investigation
The piperidine nitrogen in this compound is basic, meaning it can accept a proton to become positively charged. The protonation state of this nitrogen atom at physiological pH (typically around 7.4) is a crucial factor governing its interaction with biological targets. Computational tools are used to predict the pKa of the piperidine nitrogen, which determines the ratio of the protonated (charged) to unprotonated (neutral) species at a given pH.
For simple piperidine derivatives, the pKa is typically high enough that the molecule exists almost exclusively in its protonated, cationic form at physiological pH. nih.gov This positive charge is fundamental for forming the strong ionic interactions with negatively charged amino acid residues (Asp, Glu) that often anchor ligands in receptor binding sites. nih.govnih.gov In contrast, molecules with multiple basic sites, like piperazine (B1678402) derivatives, may exist as a mixture of monoprotonated and diprotonated forms. nih.gov The near-exclusive monoprotonated state of the piperidine core simplifies its interaction profile, making the cationic nitrogen a reliable anchor point for binding. nih.gov Understanding this state is essential for accurately modeling ligand-protein interactions and for designing molecules with optimal binding properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Cheminformatics Models
For classes of compounds like piperidine derivatives, QSAR models are developed to predict the biological activity of new, unsynthesized analogs. The process begins with a "training set" of molecules with known activities. Various mathematical and statistical methods are then used to build a predictive model.
A common approach involves using machine learning algorithms, such as multiple linear regression, partial least squares (PLS), or more complex non-linear methods like artificial neural networks (ANN). nih.gov For instance, a non-linear QSAR study on 4-phenylpiperidine derivatives utilized a three-layer back-propagation neural network to correlate molecular descriptors with analgesic activity. nih.gov More advanced techniques like 4D-QSAR incorporate information about conformational flexibility and ligand alignment, which can improve the predictive power of the models. mdpi.com These cheminformatics models serve as valuable tools for virtual screening and for prioritizing which new derivatives to synthesize and test.
Identification of Molecular Descriptors Correlated with Activity
The foundation of any QSAR model is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. They can be broadly categorized into:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., connectivity indices, counts of specific functional groups).
3D descriptors: Based on the 3D conformation (e.g., steric parameters, molecular shape indices).
In QSAR studies of 4-phenylpiperidine derivatives, a large number of descriptors are initially calculated, and then statistical methods are used to select a smaller subset that is most highly correlated with the observed biological activity. nih.gov This selection process helps to avoid overfitting the model and identifies the key molecular properties that drive activity. For example, descriptors related to hydrophobicity (like logP), electronic properties (like partial charges), and steric bulk are often found to be important for receptor binding.
In Silico Prediction Methodologies
A wide range of computational methods, collectively known as in silico methodologies, are used to predict the pharmacokinetic and pharmacodynamic properties of compounds like this compound before they are synthesized. These predictions help to identify potential liabilities early in the drug discovery process.
Table 2: Examples of In Silico Predictions for Drug Discovery
| Prediction Category | Predicted Parameter | Importance |
|---|---|---|
| Physicochemical | pKa, LogP, Solubility | Influences absorption, distribution, and formulation. chula.ac.th |
| Pharmacokinetics (ADME) | Oral Absorption, Plasma Protein Binding, Volume of Distribution (Vss), Metabolism by CYP enzymes | Determines the concentration and persistence of the drug in the body. nih.govnih.gov |
| Pharmacodynamics | Biological Target(s), Biological Activity Spectrum | Predicts the therapeutic effect and potential off-target effects. clinmedkaz.org |
| Toxicity | hERG inhibition, Mutagenicity | Identifies potential safety risks early in development. |
This table provides a general overview of in silico prediction methodologies.
Synthetic Accessibility (SA) Predictions
Synthetic Accessibility (SA) is a critical computational metric used to estimate the ease with which a molecule can be synthesized. nih.gov This prediction is vital in the early stages of drug discovery for prioritizing compounds that are not only potent but also feasible to produce. nih.gov SA scores are typically calculated based on the complexity of the molecular structure and the frequency of its constituent fragments in large chemical databases like PubChem. nih.gov A molecule built from common, readily available fragments will generally have a more favorable SA score, indicating it is easier to synthesize. nih.gov
For this compound, an SA prediction would involve dissecting the molecule into its fundamental building blocks: a piperidine ring and a diphenyl ether moiety. The algorithm then assigns a score based on the prevalence of these fragments and the complexity of their connection. While a specific SA score for this exact compound is not publicly documented, its structure consists of relatively common chemical motifs, suggesting a moderate to high degree of synthetic accessibility.
Table 1: Conceptual Synthetic Accessibility Analysis for this compound
| Molecular Fragment | Description | Contribution to Synthetic Accessibility |
| Piperidine Ring | A saturated six-membered nitrogen heterocycle. | A very common scaffold in medicinal chemistry, suggesting high accessibility. chemrxiv.org |
| Diphenyl Ether Moiety | Two phenyl rings linked by an ether bond. | A well-established structural motif in organic chemistry, indicating straightforward synthesis. |
| C-O Ether Linkage to Piperidine | Connects the diphenyl ether to the piperidine. | Formation of this bond is a standard synthetic transformation, contributing favorably to the SA score. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
ADMET predictions are a cornerstone of computational drug design, forecasting the pharmacokinetic and toxicity profile of a compound within a biological system. nih.govresearchgate.net These models use a molecule's structure to estimate various properties that determine its viability as a drug candidate. scienceopen.com
For this compound, a full ADMET profile would be predicted using various computational models.
Absorption: Predictions would focus on properties like Human Intestinal Absorption (HIA), suggesting how well the compound is absorbed from the gut. nih.gov
Distribution: Key parameters include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). nih.gov The lipophilicity of the diphenyl ether portion would suggest potential for BBB crossing and significant plasma protein binding.
Metabolism: Predictions would identify likely sites of metabolic modification by cytochrome P450 (CYP) enzymes. The phenyl rings and the piperidine ring would be assessed as potential sites for hydroxylation or other metabolic transformations.
Excretion: This involves predicting the pathways by which the compound and its metabolites are removed from the body.
Toxicity: In silico models would screen for potential toxic liabilities, such as mutagenicity (Ames test) or carcinogenicity, based on structural alerts. nih.gov
Table 2: Predicted ADMET Profile for this compound
| ADMET Parameter | Predicted Property/Behavior | Rationale based on Molecular Structure |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Likely high. | The molecule's size and lipophilicity generally fall within the range for good passive diffusion across the intestinal wall. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Possible penetration. | The lipophilic nature of the phenoxy-phenoxy groups could facilitate crossing, although this is highly dependent on other factors. nih.gov |
| Plasma Protein Binding (PPB) | Likely high. | Aromatic rings often lead to significant binding to plasma proteins like albumin. |
| Metabolism | ||
| CYP Enzyme Substrate/Inhibitor | Potential substrate for CYP enzymes (e.g., CYP2D6, CYP3A4). | Aromatic rings and the piperidine nitrogen are common sites for metabolic oxidation. |
| Toxicity | ||
| Ames Mutagenicity | Likely negative. | The structure lacks common structural alerts known to cause mutagenicity. nih.gov |
| hERG Inhibition | Possible risk. | The presence of a basic nitrogen (piperidine) and lipophilic aromatic groups is a feature found in some hERG inhibitors. |
Theoretical Investigations of Electronic and Conformational Properties
Theoretical chemistry provides powerful methods to understand a molecule's behavior at the quantum level. These investigations reveal intrinsic properties related to molecular structure, stability, and reactivity, which are fundamental to its function.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine a wide range of properties for this compound, including its optimized three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals. mdpi.comscispace.com
Key insights from DFT studies would include:
Optimized Geometry: Calculation of the lowest energy conformation, detailing bond lengths, bond angles, and dihedral angles. This would clarify the spatial relationship between the piperidine ring and the bulky phenoxyphenoxy substituent. mdpi.com
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. scispace.com
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electron density around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scispace.com For this compound, the oxygen atoms of the ethers and the nitrogen of the piperidine would be expected to be regions of negative potential, indicating sites for electrophilic attack or hydrogen bonding.
Table 3: Application of DFT to this compound Research
| DFT-Calculated Property | Significance for this compound |
| Optimized Molecular Geometry | Provides the most stable 3D structure, which is the foundation for understanding its interaction with biological targets. mdpi.com |
| HOMO-LUMO Energy Gap | Indicates the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential | Identifies regions prone to non-covalent interactions, such as hydrogen bonding or electrostatic interactions with a receptor binding site. |
| Atomic Charges | Quantifies the electron distribution on each atom, helping to rationalize intermolecular interactions. |
Molecular Dynamics (MD) Simulations and Free Energy Calculations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scienceopen.comdntb.gov.ua For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape under physiological conditions. researchgate.net
An MD simulation of this compound, typically placed in a simulated water environment, would reveal:
Conformational Flexibility: The simulation would show the rotation around the C-O ether bonds and the conformational changes of the piperidine ring (e.g., chair-to-boat interconversions). This dynamic behavior is critical for how the molecule might adapt its shape to fit into a binding pocket. nih.gov
Solvation Effects: MD simulations explicitly model the interactions between the compound and surrounding water molecules, providing a realistic picture of its hydration shell.
Free Energy Calculations , often performed in conjunction with MD simulations, are used to compute the binding affinity of a ligand to a receptor. researchgate.net Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. researchgate.net If this compound were being studied as a ligand for a specific protein target, these calculations could predict its binding strength, offering a quantitative measure of its potential efficacy. researchgate.net
Table 4: Summary of MD and Free Energy Calculation Applications
| Computational Method | Objective in Studying this compound | Expected Outcome |
| Molecular Dynamics (MD) | To explore the range of accessible 3D conformations in a simulated physiological environment. scienceopen.comnih.gov | A trajectory file showing atomic movements over time, revealing dominant conformations and flexibility. |
| Free Energy Calculations (e.g., FEP/TI) | To quantitatively predict the binding affinity of the compound to a specific biological target (e.g., a protein receptor). researchgate.net | A numerical value (ΔG) representing the strength of the ligand-receptor interaction, guiding lead optimization. |
Future Research Directions and Conceptual Therapeutic Potential
Development of Novel Analogues for Enhanced Specificity and Potency
A primary avenue for future research will involve the rational design and synthesis of novel analogues of 4-(4-phenoxyphenoxy)piperidine to improve its binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in identifying which parts of the molecule are most amenable to modification. For instance, substitutions on the phenoxy rings or the piperidine (B6355638) nitrogen could significantly influence target engagement.
Research into other piperidine-based compounds has demonstrated that even minor structural modifications can lead to substantial improvements in potency and selectivity. For example, the introduction of hydroxyl or methyl groups to the piperidine or associated phenyl rings has been shown to increase the potency of some N-methyl-D-aspartate (NMDA) receptor antagonists by over 25-fold. Similarly, strategic fluorination of the piperidine ring has been employed to enhance binding affinity and selectivity for dopamine (B1211576) D4 receptors. These established principles can guide the design of new this compound derivatives.
The following table outlines potential modification strategies and their expected impact based on findings from related piperidine derivatives.
| Modification Site | Potential Substituents | Anticipated Outcome | Rationale from Analogue Studies |
| Phenoxy Rings | Halogens (F, Cl), Alkyl groups (CH3), Methoxy (B1213986) groups (OCH3) | Modulation of lipophilicity and electronic properties to enhance target binding and selectivity. | Studies on phenoxyalkylpiperidines have shown that chloro and methoxy substituents significantly affect sigma-1 receptor affinity. |
| Piperidine Ring | Alkyl groups, Fluorine | Alteration of conformational rigidity and basicity to improve target engagement and pharmacokinetic properties. | Fluorination of the piperidine scaffold has been shown to improve CNS MPO scores and selectivity for dopamine receptors. |
| Piperidine Nitrogen | Various alkyl and aryl substituents | Exploration of new interactions with the target binding pocket and modification of overall physicochemical properties. | The substituent on the piperidine nitrogen is a common point of modification in many piperidine-based drugs to optimize activity. |
Optimization of Preclinical Efficacy and Pharmacokinetic Profiles
A critical aspect of advancing any potential therapeutic compound is the optimization of its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Future research on this compound analogues will need to focus on improving these properties to ensure that the compound can reach its target in sufficient concentrations and for an appropriate duration.
Preclinical evaluation of novel analogues will be essential. nih.gov This includes in vitro assays to determine metabolic stability in liver microsomes and plasma protein binding, as well as in vivo studies in animal models to assess oral bioavailability, tissue distribution, and half-life. nih.gov For compounds targeting the central nervous system, brain penetrance is a key parameter that will need to be optimized. mdpi.com
Strategies to improve pharmacokinetic properties may include the introduction of polar groups to modulate solubility or the blocking of metabolically labile sites to increase stability. For example, research on other piperidine scaffolds has shown that compounds can suffer from high intrinsic clearance in liver microsomes and high plasma protein binding, limiting their systemic exposure. mdpi.comrsc.org By identifying the metabolic "soft spots" on the this compound structure, medicinal chemists can make targeted modifications to enhance its drug-like properties.
Exploration of Polypharmacological Applications and Synergistic Effects
The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. The this compound scaffold, with its multiple functional groups, may possess the ability to bind to more than one biological target. Future research could explore this potential, screening the compound and its analogues against a panel of receptors, enzymes, and ion channels to identify any multi-target activity.
Furthermore, the potential for synergistic effects with other therapeutic agents is another promising area of investigation. For instance, some piperidine derivatives, such as piperine, have been shown to enhance the pharmacokinetic profile and efficacy of other drugs when co-administered. acs.org Investigating whether this compound or its analogues can act as chemosensitizers or enhance the activity of existing drugs could open up new therapeutic possibilities. This could be particularly relevant in complex diseases where targeting multiple pathways is beneficial.
Advancements in Synthetic Scalability and Cost-Effectiveness
For any compound to be viable as a therapeutic agent, its synthesis must be scalable and economically feasible. Future research will need to focus on developing efficient and cost-effective synthetic routes to this compound and its analogues. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials. nih.govajchem-a.com
Recent advances in synthetic organic chemistry offer several strategies for improving the synthesis of substituted piperidines. nih.gov These include the use of catalytic methods, one-pot reactions, and flow chemistry techniques. nih.gov For example, combining hydrogenation and functionalization in a single step can make the synthesis faster and less costly. nih.gov The development of robust and scalable synthetic methods will be crucial for the translation of promising analogues from the laboratory to clinical development. Researchers have been exploring various cost-effective methods for piperidine synthesis, including multi-component reactions and the use of green catalysts. ajchem-a.comrsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design
Specifically, AI and ML can be used for:
Virtual Screening: To rapidly screen large libraries of virtual compounds to identify those with the highest predicted affinity and selectivity for a target. nih.gov
De Novo Design: To generate entirely new molecular structures with desired properties, exploring a vast chemical space that may not be accessible through traditional design methods. nih.gov
ADME/Toxicity Prediction: To predict the pharmacokinetic and toxicity profiles of new analogues early in the design process, helping to prioritize compounds with a higher likelihood of success.
By leveraging these computational approaches, researchers can streamline the design-synthesis-test cycle, reducing the time and cost associated with the discovery of new drug candidates. The application of AI and ML will be invaluable in navigating the complex chemical space around the this compound scaffold to identify analogues with optimal therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Phenoxyphenoxy)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between phenoxyphenol derivatives and piperidine intermediates. For example, a two-step protocol may include (i) activating the phenolic oxygen via deprotonation with a strong base (e.g., NaOH or K₂CO₃) and (ii) coupling with a piperidine derivative in a polar aprotic solvent (e.g., DMF or DCM) under reflux. Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring and phenoxyphenoxy substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. For salts (e.g., hydrochloride), FT-IR can identify ionic interactions (e.g., N–H stretches at ~2500 cm⁻¹) .
Q. How can researchers ensure high purity of this compound derivatives?
- Methodological Answer : Recrystallization from ethanol or acetone is standard for removing unreacted starting materials. For hygroscopic derivatives, lyophilization under vacuum prevents moisture absorption. Purity validation requires a combination of TLC (Rf comparison), HPLC (retention time consistency), and elemental analysis (±0.3% theoretical vs. experimental) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : LogP values (measured via shake-flask method) predict solubility in aqueous buffers, critical for in vitro assays. The compound’s pKa (~8.5–9.0 for the piperidine nitrogen) affects protonation state in biological media. Thermal stability (assessed via DSC/TGA) determines storage conditions (e.g., −20°C under argon for long-term stability) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, methoxy) modulate the reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃) on the phenoxyphenoxy moiety enhance electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., –OCH₃) stabilize intermediates in SN2 reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and guides substituent selection .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (e.g., buffer pH, ATP concentration). Use standardized protocols (e.g., NIH Assay Guidance Manual) and validate findings with orthogonal assays (e.g., SPR for binding affinity). Meta-analyses of structure-activity relationship (SAR) datasets can identify outlier compounds .
Q. How can researchers optimize solubility for in vivo studies of this compound derivatives?
- Methodological Answer : Salt formation (e.g., hydrochloride) improves aqueous solubility. Co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes enhance bioavailability. Dynamic light scattering (DLS) monitors nanoparticle formulations for sustained release. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .
Q. What computational approaches are used to predict target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against GPCR or kinase targets using crystal structures (PDB). MD simulations (GROMACS, 100 ns) assess binding stability. Pharmacophore models (e.g., LigandScout) align electrostatic and hydrophobic features with known active compounds .
Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
